5-bromo-2H,3H-furo[2,3-b]pyridin-3-one
Description
5-Bromo-2H,3H-furo[2,3-b]pyridin-3-one is a brominated heterocyclic compound featuring a fused furopyridinone scaffold. The structure combines a furan ring fused with a pyridine moiety, where the lactone (cyclic ester) group at position 3 introduces unique reactivity and polarity. While direct synthesis data for this compound are absent in the provided evidence, analogous brominated lactones (e.g., 5-Pyridoxic acid lactone derivatives) suggest its utility in medicinal chemistry as a bioactive scaffold or synthetic precursor .
Properties
IUPAC Name |
5-bromofuro[2,3-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-5-6(10)3-11-7(5)9-2-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBBSZMKPYGOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one typically involves the following steps:
Formation of the Pyridine Ring: The starting material, pyridine, undergoes bromination using hydrogen bromide to form 5-bromopyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2H,3H-furo[2,3-b]pyridin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furo[2,3-b]pyridin-3-one derivatives .
Scientific Research Applications
5-bromo-2H,3H-furo[2,3-b]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of various fine chemicals and intermediates used in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key cellular pathways, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one with structurally related brominated heterocycles, emphasizing substituent effects, synthetic routes, and physicochemical properties:
Key Observations:
Core Structure Differences: Furopyridinone vs. Pyrrolopyridine: The lactone group in the target compound increases polarity and hydrolytic stability compared to pyrrolo analogs, which lack the ester functionality. Pyrrolo derivatives (e.g., compounds 20a and 22) exhibit greater aromaticity and planarity, favoring π-stacking in biological targets . Substituent Effects:
- Bromine : Common across all compounds, enabling halogen bonding and cross-coupling reactivity.
- Electron-Withdrawing Groups (e.g., F, CF₃) : Enhance electrophilicity at adjacent positions, as seen in 5-bromo-3,3-difluoro-pyrrolo[2,3-b]pyridin-2-one, which may improve binding to kinase ATP pockets .
- Hydrophilic Groups (e.g., hydroxymethyl) : Improve solubility for aqueous-phase applications, critical for drug formulation .
Synthetic Accessibility: Pyrrolo[2,3-b]pyridines are often synthesized via Sonogashira or Suzuki couplings (e.g., compound 20a: 51% yield using phenylacetylene ).
Applications :
- Pharmaceutical Intermediates : Brominated pyrrolo derivatives (e.g., 20a) are used in kinase inhibitors , while the target compound’s lactone moiety could stabilize prodrug formulations.
- Material Science : Boronic ester derivatives (e.g., 5-bromo-3-(dioxaborolan-2-yl)-pyrrolo[2,3-b]pyridine ) enable polymer and sensor development.
Research Findings and Data Gaps
- Biological Activity: Limited data exist for the target compound, but related brominated pyrrolo derivatives show anticancer and kinase-inhibiting properties .
- Stability: The lactone in furopyridinone may confer greater hydrolytic stability than pyrrolo analogs, but comparative studies are needed.
Biological Activity
5-bromo-2H,3H-furo[2,3-b]pyridin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
5-bromo-2H,3H-furo[2,3-b]pyridin-3-one features a fused furan and pyridine ring system with a bromine atom at the 5-position. Its unique structure contributes to its diverse biological activities, making it a valuable scaffold in drug development.
Anticancer Activity
Research indicates that 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
Case Study: Anticancer Efficacy
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer)
- IC50 Values :
- MCF7: 4.66 µM
- HCT116: 1.98 µM
- Comparison with Doxorubicin : Doxorubicin IC50 values were 4.57 µM (MCF7) and 2.11 µM (HCT116), indicating comparable efficacy .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
The mechanism of action for 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in cancer progression and inflammation.
- Signal Pathway Modulation : It influences pathways such as NF-κB signaling, which plays a crucial role in inflammation and cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents can significantly affect its potency and selectivity against different biological targets.
| Substituent | Effect on Activity |
|---|---|
| Bromine at C5 | Enhances anticancer activity |
| Carbonyl at C3 | Essential for enzyme inhibition |
| Alkyl groups | Modulate lipophilicity and solubility |
Comparative Analysis with Related Compounds
5-bromo-2H,3H-furo[2,3-b]pyridin-3-one can be compared to other similar compounds to highlight its unique properties:
| Compound | Structure | Activity |
|---|---|---|
| 5-bromo-2H,3H-furo[2,3-b]pyridine | Lacks carbonyl group | Lower anticancer activity |
| Furo[3,2-c]pyridin-4(5H)-one | Different substitution patterns | Varies in biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
